Fenobucarb

Descripción general

Descripción

Fenobucarb is a carbamate insecticide, also widely known as BPMC . It is used as an agricultural insecticide, especially for the control of Hemipteran pests, on rice and cotton .

Molecular Structure Analysis

Fenobucarb has the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a monoisotopic mass of 207.125931 Da .Chemical Reactions Analysis

The decomposition of Fenobucarb occurs via four pathways: Hydrolysis of Fenobucarb, oxidation by Cl, OH free radicals, and the direct oxidation of Fenobucarb at the electrode surface .Physical And Chemical Properties Analysis

Fenobucarb is a pale yellow or pale red liquid . It is insoluble in water .Aplicaciones Científicas De Investigación

Agricultural Pest Management

Fenobucarb: is widely used as a carbamate insecticide to control biting and sucking insects in crops like rice and cotton . Its application in agriculture has been critical for managing pests that could otherwise lead to significant crop losses.

Ecotoxicological Studies

Studies have been conducted to understand the ecotoxicological risks of Fenobucarb, especially its impact on aquatic life due to its presence in river water . These studies are essential for assessing the environmental safety of pesticide usage.

Environmental Monitoring

The trend of Fenobucarb usage and its concentration in river waters across Japan has been monitored over time . This monitoring helps in estimating the risk to human health and aquatic life, providing valuable data for environmental protection agencies.

Risk Assessment

Research has been done to analyze the health risk of Fenobucarb concentrations in river water . This involves studying the potential hazards connected with Fenobucarb and assessing its significance as a risk to humans and the environment.

Water Treatment Technologies

Innovative methods like electrochemical degradation have been explored for the removal of Fenobucarb from water . This research is pivotal in developing new technologies for water purification and treatment of pesticide contamination.

Pesticide Usage Trends

The usage trends of Fenobucarb from 1969 to 2020 have been reviewed to understand its application and the associated environmental risks over time . This information can guide future policies on pesticide use and environmental conservation.

Development of Analytical Methods

Research has been conducted to develop analytical methods for detecting Fenobucarb residues in environmental samples . This is crucial for ensuring compliance with safety standards and for conducting environmental impact assessments.

Public Health Policies

The findings from various studies on Fenobucarb have implications for public health policies . They can influence regulations regarding the permissible levels of pesticides in water and food, aiming to protect public health.

Mecanismo De Acción

Target of Action

Fenobucarb, also known as BPMC, is a carbamate insecticide . The primary target of Fenobucarb is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Fenobucarb acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, Fenobucarb causes an excessive accumulation of acetylcholine at the synapse, leading to muscle spasm and paralysis in insects .

Biochemical Pathways

The degradation pathway of Fenobucarb is partially elucidated, with only the carbamate linkage hydrolysis products, 2-sec-butylphenol and methylcarbamic acid, being reported . The compound 2-sec-butylphenol is further completely metabolized .

Pharmacokinetics

Fenobucarb is a pale yellow or pale red liquid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of Fenobucarb’s action result in the paralysis and eventual death of insects. This is due to the accumulation of acetylcholine caused by the inhibition of AChE .

Action Environment

The action, efficacy, and stability of Fenobucarb can be influenced by various environmental factors. For instance, the widespread use of Fenobucarb for agricultural purposes can lead to its residues in surface and ground water resources . Over the last two decades, the amount used, the residual, and the potential hazards connected with Fenobucarb have all decreased dramatically . This suggests that changes in environmental regulations and practices can significantly influence the action and impact of Fenobucarb .

Safety and Hazards

Direcciones Futuras

The usage trends of Fenobucarb in Japan between 1969 and 2020 were reviewed . The greatest Fenobucarb used amount all over Japan was 2138 tons in 1986, and the least quantity used was 16 tons in 2019 . Over the last two decades, the amount used, the residual, and the potential hazards connected with Fenobucarb have all decreased dramatically . Monitoring pesticide usage trends in terms of residues in water and assessing the risks to aquatic organisms and human health are in high demand .

Propiedades

IUPAC Name |

(2-butan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRFUJHNVNOBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058077 | |

| Record name | Fenobucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenobucarb | |

CAS RN |

3766-81-2 | |

| Record name | Fenobucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenobucarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenobucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylphenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

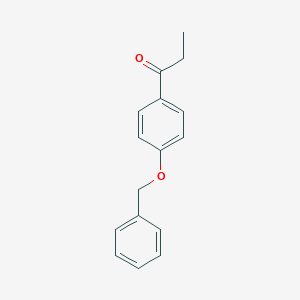

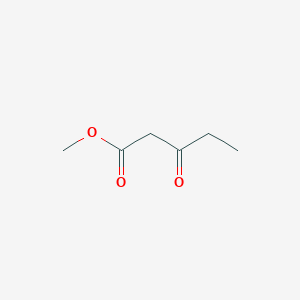

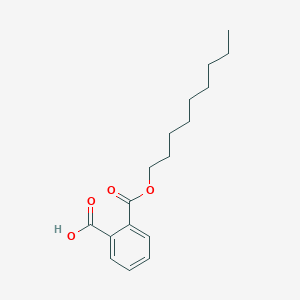

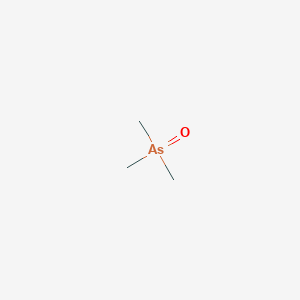

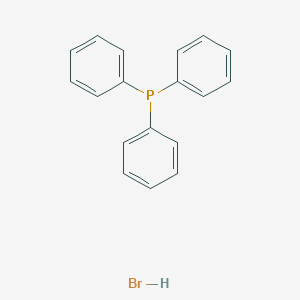

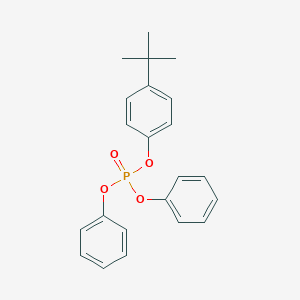

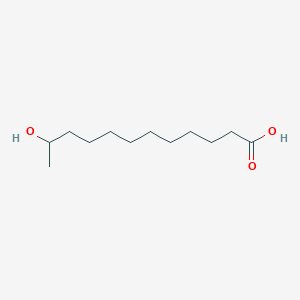

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)